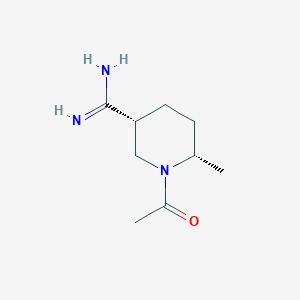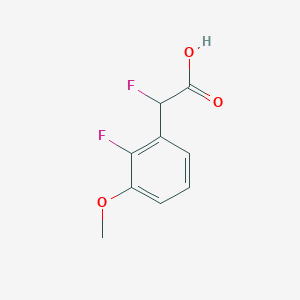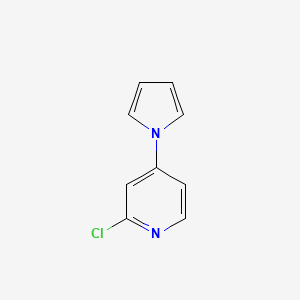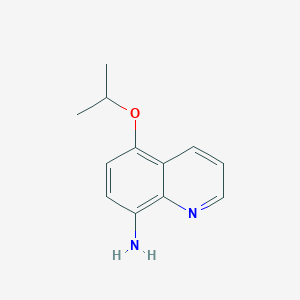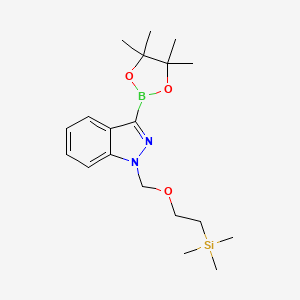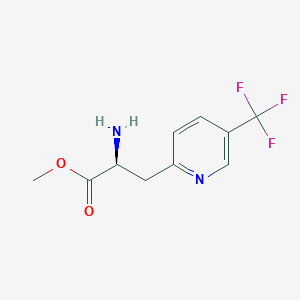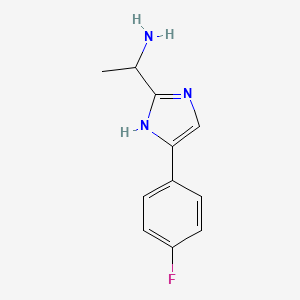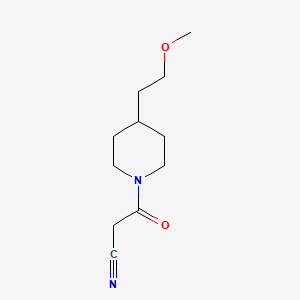
1,3-Butanediamine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanediamine, (S)-, also known as (S)-1,3-diaminobutane, is an organic compound with the molecular formula C₄H₁₂N₂. It is a chiral diamine, meaning it has two amino groups (-NH₂) attached to a butane backbone. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butanediamine, (S)- can be synthesized through several methods. One common approach involves the reduction of 1,3-dinitrobutane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method includes the reductive amination of 1,3-butanedione with ammonia or primary amines in the presence of reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of 1,3-butanediamine, (S)- often involves the catalytic hydrogenation of 1,3-dinitrobutane. This process is carried out under high pressure and temperature conditions to achieve high yields and purity. The use of renewable carbon sources for the production of diamines is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butanediamine, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted diamines and amides.
Wissenschaftliche Forschungsanwendungen
1,3-Butanediamine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Wirkmechanismus
The mechanism of action of 1,3-butanediamine, (S)- involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The presence of two amino groups allows it to form stable complexes with metal ions, which can be utilized in catalysis and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diaminopropane: Similar in structure but with amino groups on adjacent carbon atoms.
1,4-Butanediamine: Has amino groups on the terminal carbon atoms of the butane chain.
1,5-Pentanediamine: Contains an additional carbon atom in the backbone compared to 1,3-butanediamine.
Uniqueness
1,3-Butanediamine, (S)- is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific arrangement of amino groups allows for distinct reactivity and interaction with other molecules, making it a versatile compound in various chemical and industrial processes .
Eigenschaften
CAS-Nummer |
25139-83-7 |
|---|---|
Molekularformel |
C4H12N2 |
Molekulargewicht |
88.15 g/mol |
IUPAC-Name |
(3S)-butane-1,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
RGTXVXDNHPWPHH-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](CCN)N |
Kanonische SMILES |
CC(CCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


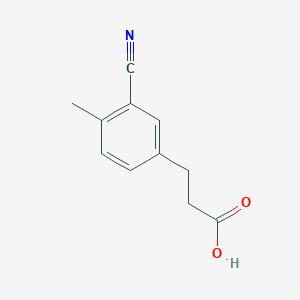
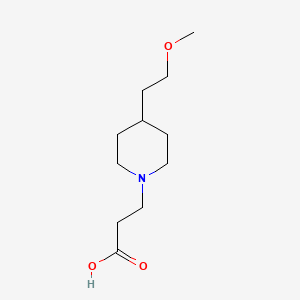
![2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene](/img/structure/B13341753.png)
